2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 1207005-01-3
Cat. No.: VC6759631
Molecular Formula: C21H22BrN3O2S
Molecular Weight: 460.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207005-01-3 |
|---|---|
| Molecular Formula | C21H22BrN3O2S |
| Molecular Weight | 460.39 |
| IUPAC Name | 2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H22BrN3O2S/c1-15-3-9-18(10-4-15)24-20(26)14-28-21-23-13-19(25(21)11-12-27-2)16-5-7-17(22)8-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,24,26) |
| Standard InChI Key | CHSCLZMIDAYJSB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br |
Introduction
The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that belongs to the class of thioacetamides. It features a unique combination of functional groups, including a brominated phenyl ring, a methoxyethyl moiety attached to an imidazole ring, and a p-tolyl group linked to an acetamide. This structural diversity suggests potential biological activity, particularly in medicinal chemistry applications.
Synthesis
The synthesis of 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would likely involve multi-step organic reactions. A common approach includes the reaction of the imidazole derivative with a suitable acetamide precursor in the presence of a catalyst or base. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Analytical Techniques
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography–Mass Spectrometry (LC–MS) are typically used to confirm the identity and purity of such compounds.
Potential Applications
Given its structural complexity and potential biological activity, 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide may have applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume